Hafnium tert-butoxide

Catalog No.
S1899789
CAS No.
2172-02-3
M.F
C16H40HfO4
M. Wt
475.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium tert-butoxide

CAS Number

2172-02-3

Product Name

Hafnium tert-butoxide

IUPAC Name

hafnium;2-methylpropan-2-ol

Molecular Formula

C16H40HfO4

Molecular Weight

475.0 g/mol

InChI

InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3;

InChI Key

YZABPPRMRYHJGL-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4]

Canonical SMILES

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf]

Thin Film Deposition Precursor

One of the most significant applications of Hafnium Tert-Butoxide lies in thin film deposition techniques. Its volatility and reactivity make it an ideal precursor for the formation of Hafnium Oxide (HfO2) thin films through Chemical Vapor Deposition (CVD) []. HfO2 thin films possess excellent insulating properties and high dielectric constants, making them crucial components in advanced electronic devices such as transistors and capacitors [, ]. Research explores utilizing Hafnium Tert-Butoxide for depositing HfO2 films with desired properties for next-generation microelectronics [].

Precursor for Hafnium-Based Nanomaterials

Hafnium Tert-Butoxide serves as a versatile precursor for synthesizing Hafnium-based nanomaterials with diverse morphologies and functionalities. Researchers employ it in wet chemical methods like sol-gel processing to create Hafnium Oxide nanoparticles, nanotubes, and nanowires []. These nanomaterials hold promise for applications in catalysis, energy storage, and biomedicine due to their high surface area and unique properties [].

Hafnium tert-butoxide is an organometallic compound with the chemical formula Hf OtBu 4\text{Hf OtBu }_4, where "OtBu" represents the tert-butoxide group. This compound features a central hafnium atom coordinated to four bulky tert-butoxide ligands. Hafnium tert-butoxide is known for its role as a precursor in various chemical processes, especially in the synthesis of hafnium oxide thin films and other hafnium-based materials. Its structure is characterized by a tetrahedral geometry around the hafnium atom, which is influenced by the steric bulk of the tert-butoxide ligands .

, particularly in hydrolysis and condensation reactions, leading to the formation of hafnium oxide. The hydrolysis of hafnium tert-butoxide typically results in the formation of hafnium dioxide and tert-butanol as a byproduct:

Hf OtBu 4+4H2OHfO2+4t BuOH\text{Hf OtBu }_4+4\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{t BuOH}

In addition to hydrolysis, hafnium tert-butoxide can also undergo thermal decomposition, resulting in hafnium oxide at elevated temperatures. The thermal stability and reactivity of this compound make it suitable for applications in thin film deposition techniques such as atomic layer deposition .

Hafnium tert-butoxide can be synthesized through several methods, including:

  • Reaction with Hafnium Tetrachloride: A common method involves reacting hafnium tetrachloride with potassium tert-butoxide in a non-polar solvent like n-hexane. The reaction typically occurs under inert conditions and at controlled temperatures:
    • Procedure: Combine potassium tert-butoxide and n-hexane, then add hafnium tetrachloride gradually while maintaining the temperature between 20°C and 60°C. Stir for several hours before removing the solvent to yield hafnium tert-butoxide .
  • Direct Hydrolysis: Another method involves hydrolyzing hafnium alkoxides in alcohol solutions, which can also yield hafnium oxide as a byproduct .

Hafnium tert-butoxide is primarily used as a precursor for:

  • Thin Film Deposition: It is widely utilized in atomic layer deposition processes to create thin films of hafnium oxide, which are important for applications in microelectronics and optics.
  • Catalysis: Hafnium tert-butoxide can serve as a catalyst or catalyst precursor in various organic synthesis reactions due to its ability to form stable complexes with other reagents .

Interaction studies involving hafnium tert-butoxide often focus on its adsorption behavior on surfaces during thin film deposition. Research indicates that the large size of the tert-butoxide ligands influences its physisorption characteristics on hydroxylated surfaces, affecting the efficiency of film formation. The interaction energy and bond formation during these processes are critical for optimizing deposition techniques .

Hafnium tert-butoxide belongs to a class of metal alkoxides that includes other similar compounds such as zirconium tert-butoxide and titanium tert-butoxide. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Hafnium Tert-ButoxideHf OtBu 4\text{Hf OtBu }_4Large steric hindrance from tert-butyl groups; used primarily for hafnium oxide films.
Zirconium Tert-ButoxideZr OtBu 4\text{Zr OtBu }_4Similar structure but less steric hindrance; often used in ceramics and catalysis.
Titanium Tert-ButoxideTi OtBu 4\text{Ti OtBu }_4More reactive than hafnium; widely used in sol-gel processes and as a precursor for titanium dioxide.

Hafnium tert-butoxide's distinctive properties arise from its unique ligand structure and coordination chemistry, making it particularly valuable in specific industrial applications compared to its analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

476.23922 g/mol

Monoisotopic Mass

476.23922 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.85%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (60%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (33.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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